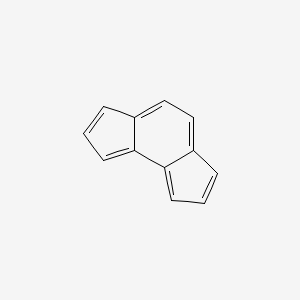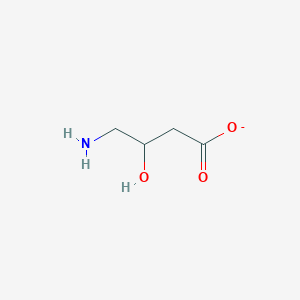![molecular formula C21H18N6O2 B1234560 1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione is a N-arylpiperazine.
Wissenschaftliche Forschungsanwendungen
5-HT2 Antagonist Activity
Research has shown that certain derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which are structurally related to 1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione, have significant 5-HT2 antagonist activity. These compounds have demonstrated potential in modulating serotonin receptors, suggesting possible applications in neurological and psychiatric disorders (Watanabe et al., 1992).
Antimicrobial Properties
A study on quinoxaline derivatives, including triazoloquinoxalines, revealed some of these compounds exhibit promising antifungal activity against Candida albicans. This indicates potential use in developing new antifungal agents (El‐Hawash et al., 1999).
Inotropic Activity
Derivatives of triazoloquinoxaline have been synthesized and evaluated for positive inotropic activity. This suggests potential therapeutic applications in cardiovascular diseases, particularly in enhancing cardiac contractility (Zhang et al., 2008).
Adenosine Receptor Antagonism
Compounds based on the triazoloquinoxaline structure have been identified as potent and selective antagonists of adenosine receptors. This characteristic could be significant in the development of drugs targeting adenosine-related pathways in various diseases (Colotta et al., 2000).
Antiallergic Potential
Research involving triazoloquinoxaline-1,4-diones has demonstrated substantial antiallergic activity, particularly in inhibiting the release of histamine. This suggests a role for these compounds in the treatment of allergic reactions (Loev et al., 1985).
Eigenschaften
Produktname |
1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione |
|---|---|
Molekularformel |
C21H18N6O2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione |
InChI |
InChI=1S/C21H18N6O2/c28-18-12-25(13-19(29)26(18)11-10-15-6-2-1-3-7-15)20-21-24-22-14-27(21)17-9-5-4-8-16(17)23-20/h1-9,14H,10-13H2 |
InChI-Schlüssel |
SMWBUXZLLHGKHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)CN1C2=NC3=CC=CC=C3N4C2=NN=C4)CCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



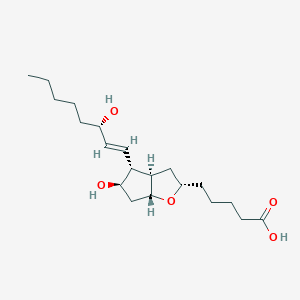
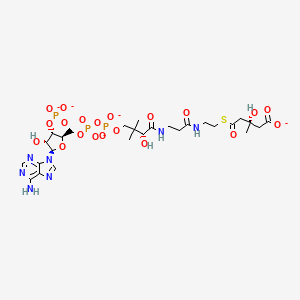
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
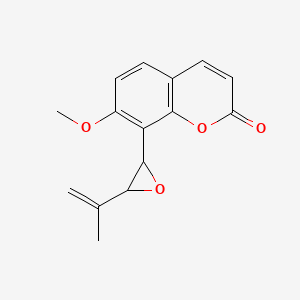
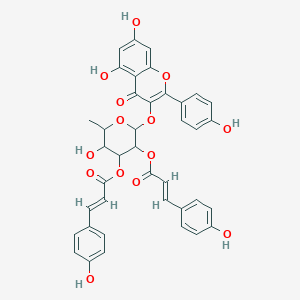
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
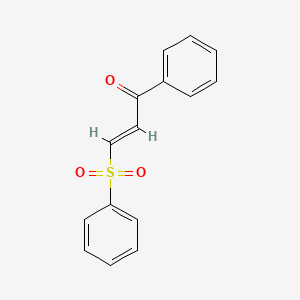
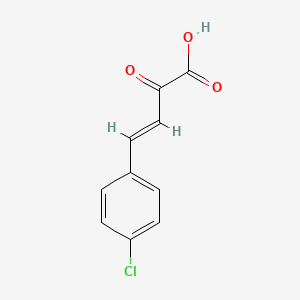
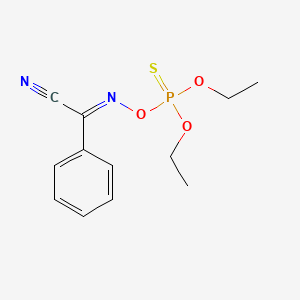
![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)


